molecular formula C22H15Cl2N3O6 B11557248 3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11557248
M. Wt: 488.3 g/mol
InChI Key: REAZODWADMVIRH-BRJLIKDPSA-N
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Description

3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps. The initial step often includes the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with an amine to form the corresponding amide. This amide is further reacted with an aldehyde to form the imine. Finally, the imine is coupled with 4-nitrobenzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A related compound with herbicidal properties.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar chemical structure.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Used as a selective herbicide.

Uniqueness

3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15Cl2N3O6

Molecular Weight

488.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H15Cl2N3O6/c23-16-6-9-20(19(24)11-16)32-13-21(28)26-25-12-14-2-1-3-18(10-14)33-22(29)15-4-7-17(8-5-15)27(30)31/h1-12H,13H2,(H,26,28)/b25-12+

InChI Key

REAZODWADMVIRH-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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